2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzamide core, a fluorine atom, and a tetrahydrobenzo[b][1,4]oxazepine ring system, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide typically involves multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Chlorination and Amidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-chlorobenzamide
- 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-bromobenzamide
Uniqueness
The uniqueness of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20ClFN2O3 with a molecular weight of 390.8 g/mol. The structure is characterized by the presence of a benzoxazepine ring and various substituents that may enhance its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized to inhibit certain enzymes or receptors involved in critical biological pathways. The mechanism of action may include:
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways or signaling cascades.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells or infected cells.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These findings suggest the potential use of this compound as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 32 | |
S. aureus | 16 | |
C. albicans | 64 |
These results highlight the compound's potential as an antimicrobial agent.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The study indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of cell proliferation markers such as Ki67 and Bcl-2.
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-4-24-15-9-8-12(10-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZHRBFATTWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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